1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 3,5-dichlorophenylmethyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorobenzyl chloride and 1H-1,2,3-benzotriazole.
Reaction Conditions: The reaction between 3,5-dichlorobenzyl chloride and 1H-1,2,3-benzotriazole is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the 3,5-dichlorophenylmethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzotriazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzotriazole derivatives.
Scientific Research Applications
1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(3,5-dichlorophenyl)methyl]-1H-1,2,4-triazole and 1-[(3,5-dichlorophenyl)methyl]-1H-1,2,3-triazole share structural similarities.
Uniqueness: The presence of the benzotriazole ring and the specific substitution pattern confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-10-5-9(6-11(15)7-10)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQXWCUFWODJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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